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Compound of Interest

Ethyl 4-hydroxy-3,5-
Compound Name:

diiodophenylacetate
CAS No.: 90917-49-0

Cat. No.: B041250

Get Quote

Executive Summary & Scope

This technical guide outlines the standard operating procedures (SOPs) for the structural
characterization, purity assessment, and handling of Ethyl 4-hydroxy-3,5-
diiodophenylacetate. This compound serves as a critical intermediate in the synthesis of
thyroid hormone analogs (thyromimetics) and is utilized as a lipophilic probe in transthyretin
(TTR) binding assays.[1]

Target Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals.[1]

Core Chemical Identity
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Parameter Detail

IUPAC Name Ethyl 2-(4-hydroxy-3,5-diiodophenyl)acetate
Molecular Formula C10H10l203

Molecular Weight 431.99 g/mol

SMILES CCOC(=0)CC1=CC(=C(C(=C1)1)O)I
Appearance Off-white to pale beige solid (crystalline)

Soluble in DMSO, Ethanol, Methanol; Insoluble

Solubility in Wat
in Water

Synthesis Context & Impurity Logic

To accurately characterize this material, one must understand its genesis.[1] The compound is
typically synthesized via the acid-catalyzed esterification of 3,5-diiodo-4-hydroxyphenylacetic
acid (DIAC).[1]

Primary Impurity Sources:
e Unreacted Starting Material: 3,5-diiodo-4-hydroxyphenylacetic acid (DIAC).[1]

o De-iodinated Byproducts: Mono-iodinated species (Ethyl 3-iodo-4-hydroxyphenylacetate)
caused by photolytic degradation.[1]

o Oxidation Products: Quinone methide derivatives formed under basic conditions or air
exposure.[1]

Visualization: Synthesis & Impurity Pathway
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Figure 1: Synthesis pathway highlighting critical control points for impurity formation.

Structural Elucidation Protocols

This section details the expected spectral data based on first-principles chemical shift logic and
standard data for iodinated phenols. These values serve as the acceptance criteria for product
verification.

Nuclear Magnetic Resonance (NMR)

Protocol: Dissolve ~10 mg of sample in 0.6 mL DMSO-ds. Acquire *H NMR at 400 MHz or
higher.
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Diagnostic Check: The presence of a singlet at ~7.65 ppm integrating to 2 protons is the

definitive confirmation of the 3,5-diiodo substitution pattern.[1] A split pattern (doublets) here

would indicate mono-iodination (impurity).[1]

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid neat sample.[1]
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e 3300-3450 cm~1: O-H stretch (Phenol).[1] Broad band.[1]
e 1725-1735 cm~1: C=0 stretch (Ester).[1] Sharp, strong band.[1]
e 1150-1250 cm~1: C-O-C stretch (Ester).[1]

e ~500-600 cm~1: C-I stretch (Carbon-lodine).[1]

Mass Spectrometry (MS)

Method: ESI (Electrospray lonization) in Negative or Positive Mode.[1]
e Molecular lon: [M+H]* = 432.9 m/z; [M-H]~ = 430.9 m/z.[1]
e Fragmentation Pattern:

o Loss of Ethyl group (-29).[1]

o Loss of lodine (-127): Indicates weak C-I bond stability.[1]

Purity & Stability Assessment (HPLC)

Due to the heavy iodine atoms, the compound is hydrophobic.[1] Reverse Phase (RP) HPLC is
the standard for purity assessment.[1]

Method Parameters (Validated Recommendation):

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 pm.[1]

» Mobile Phase A: Water + 0.1% Formic Acid.[1]

» Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.[1]

e Gradient: 40% B to 90% B over 15 minutes.

o Detection: UV at 230 nm (Benzene ring) and 280 nm (Phenol).[1]

e Retention Time: Expect elution ~8-10 minutes (Late eluter due to lipophilic iodine).
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Visualization: Analytical Decision Matrix
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Figure 2: Self-validating workflow for purity assessment.

Handling & Safety Protocols

Critical Warning: lodinated phenyl derivatives are notoriously light-sensitive.[1] Photolytic de-
iodination is the primary degradation pathway.[1]

o Storage: Amber glass vials, stored at 2—-8°C.

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b041250/docs?utm_src=pdf-body-img#technical-characterization-guide-ethyl-4-hydroxy-3-5-diiodophenylacetate-1
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-hydroxy-3_5-diiodophenylacetate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-hydroxy-3_5-diiodophenylacetate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041250?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Handling: Limit exposure to ambient light. Perform weighing and dissolution in low-light
conditions if possible.

o Solubility Note: Do not attempt to dissolve in neutral water. Use DMSO for stock solutions
(up to 100 mM), then dilute into aqueous buffer.[1]

References

e PubChem.Ethyl 4-hydroxy-3,5-diiodophenylacetate - Compound Summary. National
Library of Medicine.[1] Available at: [Link][1][2]

e SIELC Technologies.Separation of Ethyl 4-hydroxy-3,5-diiodophenylacetate on Newcrom
R1 HPLC column. Application Note. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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